REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10]([CH3:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([O-])=O.[NH4+]>CO>[NH2:13][C:9]1[C:10]([CH3:12])=[N:11][CH:2]=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2|
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Name
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Methyl 2-chloro-6-methyl-5-nitronicotinate
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Quantity
|
6.9 g
|
Type
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reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=N1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
18.87 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
Pd(Carbon)
|
Quantity
|
0.522 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 hrs
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered through Celite® (filter material)
|
Type
|
WASH
|
Details
|
washed through with MeOH
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was triturated with EtOAc
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica eluting with 0-100% EtOAc in iso-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C(=O)OC)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |